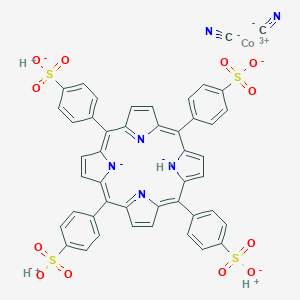

Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin (CoTSP) is a synthetic metalloporphyrin that has gained significant attention in scientific research. This compound is composed of a porphyrin ring, which acts as a ligand, and a central cobalt ion. CoTSP has been extensively studied due to its unique physical and chemical properties, which make it a promising candidate for various applications in the fields of catalysis, electrochemistry, and biomedical research.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway

The synthesis of Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin can be achieved through the reaction of cobalt(II) with 5,10,15,20-tetra(4-sulfonatophenyl)porphyrin and sodium cyanide in the presence of oxygen.

Starting Materials

Cobalt(II) chloride, 5,10,15,20-tetra(4-sulfonatophenyl)porphyrin, Sodium cyanide, Oxygen

Reaction

Dissolve 5,10,15,20-tetra(4-sulfonatophenyl)porphyrin (0.2 g) in 50 mL of water., Add cobalt(II) chloride (0.1 g) to the solution and stir for 30 minutes., Add sodium cyanide (0.2 g) to the mixture and stir for another 30 minutes., Introduce oxygen into the reaction mixture and stir for 24 hours., Filter the resulting solid and wash with water and ethanol., Dry the product under vacuum at room temperature to obtain Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin.

Mécanisme D'action

The mechanism of action of Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin is complex and varies depending on its application. In catalysis, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin acts as a Lewis acid catalyst, which activates the substrate by coordinating with the functional groups. In electrochemistry, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin facilitates the oxygen reduction reaction by reducing the activation energy required for the reaction. In photodynamic therapy, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin generates reactive oxygen species upon exposure to light, which induce cell death in cancer cells.

Effets Biochimiques Et Physiologiques

Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin has been shown to exhibit low toxicity and high biocompatibility, making it a promising candidate for biomedical applications. In vitro studies have demonstrated that Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin can induce cell death in cancer cells upon exposure to light, while leaving normal cells unharmed. Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin has also been investigated for its potential as a contrast agent in magnetic resonance imaging (MRI).

Avantages Et Limitations Des Expériences En Laboratoire

Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin has several advantages for lab experiments, such as its high stability, solubility, and ease of synthesis. However, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin also has some limitations, such as its high cost and limited availability. Additionally, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin may exhibit different properties depending on the experimental conditions, which can affect the reproducibility of the results.

Orientations Futures

Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin has several potential future directions for research. In catalysis, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin can be further optimized for specific reactions and substrates. In electrochemistry, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin can be used as a catalyst for other reactions, such as the hydrogen evolution reaction. In biomedical research, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin can be investigated for its potential as a theranostic agent, which combines the functions of therapy and diagnosis. Additionally, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin can be modified to improve its properties, such as its solubility and targeting ability.

Conclusion

Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin is a promising synthetic metalloporphyrin that has gained significant attention in scientific research. Its unique physical and chemical properties make it a versatile compound for various applications in catalysis, electrochemistry, and biomedical research. Further research on Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin can lead to the development of new technologies and therapies that can benefit society.

Applications De Recherche Scientifique

Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin has been extensively studied for its potential applications in various scientific fields. In catalysis, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin has been shown to exhibit high catalytic activity and selectivity in various reactions, such as the oxidation of alcohols and the reduction of nitro compounds. In electrochemistry, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin has been used as an electrocatalyst for the oxygen reduction reaction in fuel cells. In biomedical research, Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin has been investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.

Propriétés

IUPAC Name |

cobalt(3+);hydron;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate;dicyanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H28N4O12S4.2CN.Co/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;2*1-2;/h1-24H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;/q-2;2*-1;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSJITYNJWWLCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].[H+].[H+].[C-]#N.[C-]#N.C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C=C4)C9=CC=C(C=C9)S(=O)(=O)[O-])[N-]3)S(=O)(=O)[O-].[Co+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H28CoN6O12S4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1043.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin | |

CAS RN |

129232-35-5 |

Source

|

| Record name | Dicyano-cobalt(III)-tetrakis(4-sulfonatophenyl)porphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129232355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B161884.png)

![Ethanone, 1-(5-fluorotricyclo[2.2.1.02,6]hept-3-yl)-, stereoisomer (9CI)](/img/structure/B161904.png)